N-(Cyclohexylmethyl)-2-methylpyridin-3-amine

Description

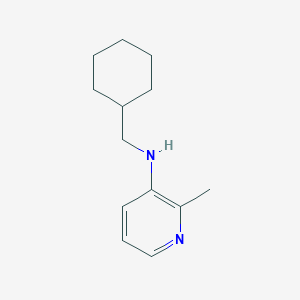

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine is a pyridine derivative featuring a cyclohexylmethyl substituent on the pyridine nitrogen and a methyl group at the 2-position.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-methylpyridin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-11-13(8-5-9-14-11)15-10-12-6-3-2-4-7-12/h5,8-9,12,15H,2-4,6-7,10H2,1H3 |

InChI Key |

DIYVLLZNRNSIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-methylpyridin-3-amine typically involves the alkylation of 2-methylpyridin-3-amine with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be further functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|---|

| N-(Cyclohexylmethyl)-2-methylpyridin-3-amine | Not explicitly listed | C₁₃H₂₀N₂ | 204.31 | Cyclohexylmethyl, 2-methyl | Not reported | High lipophilicity |

| N-(2-Methoxyphenyl)-2-methylpyridin-3-amine | 1909318-78-0 | C₁₃H₁₄N₂O | 214.26 | 2-Methoxyphenyl, 2-methyl | Not reported | Enhanced polarity (methoxy) |

| 2-Chloro-N-(cyclohexylmethyl)pyridin-3-amine | 906371-81-1 | C₁₂H₁₆ClN₂ | 223.72 | Cyclohexylmethyl, 2-chloro | Not reported | Electron-withdrawing Cl substituent |

| N-Cyclohexylpyridin-3-amine | Not explicitly listed | C₁₁H₁₆N₂ | 176.26 | Cyclohexyl | 86–89 | Simpler structure, lower MW |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Not explicitly listed | C₁₁H₁₃N₅ | 215.26 | Cyclopropyl, pyrazole ring | 104–107 | Heterocyclic complexity |

Biological Activity

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexylmethyl group attached to a 2-methylpyridin-3-amine backbone. This configuration contributes to its distinct chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.27 g/mol |

| Solubility | Slightly soluble in water |

| Appearance | Colorless liquid or solid |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various physiological effects. For instance, it may inhibit enzymes involved in disease pathways or activate receptors that trigger cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against common bacterial strains.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anticancer Mechanism Investigation :

- Objective : To understand the mechanism by which the compound induces apoptosis in cancer cells.

- Methodology : Human cancer cell lines were treated with different concentrations of this compound, followed by analysis using flow cytometry.

- Results : The study demonstrated an increase in early apoptotic cells, suggesting that the compound triggers apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| N-(Cyclohexylmethyl)-4-methylpyridin-3-amine | Low | Moderate | Competitive inhibition at receptor sites |

| Desloratadine | Low | Minimal | Histamine receptor antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.